N-methyl-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 218.3 g/mol. This compound features a piperidine ring connected to a benzamide structure, with a methyl group attached to the nitrogen atom of the piperidine. It is classified as an organic amide and is often used in pharmaceutical research due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.
The synthesis of N-methyl-N-(piperidin-4-yl)benzamide hydrochloride typically involves several key steps:
In industrial settings, continuous flow processes may be employed to optimize yield and purity, utilizing automated systems for monitoring reaction parameters .
The molecular structure of N-methyl-N-(piperidin-4-yl)benzamide hydrochloride can be represented as follows:
The compound's structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions .
N-methyl-N-(piperidin-4-yl)benzamide hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications, which can be tailored for specific applications .
The mechanism of action for N-methyl-N-(piperidin-4-yl)benzamide hydrochloride primarily involves its interaction with specific receptors in biological systems. It has been studied for its potential role as a histamine H3 receptor antagonist, which could modulate neurotransmitter release and influence various neurological pathways.
These properties make it a candidate for further exploration in therapeutic contexts, particularly in treating neurological disorders or cancer.
The physical and chemical properties of N-methyl-N-(piperidin-4-yl)benzamide hydrochloride include:
These properties are critical for its handling in laboratory settings and potential formulation into pharmaceutical products .
N-methyl-N-(piperidin-4-yl)benzamide hydrochloride has several scientific applications:
The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology, paving the way for future therapeutic innovations.
N-methyl-N-(piperidin-4-yl)benzamide hydrochloride emerged as a structurally optimized scaffold in early 21st-century CNS and oncology drug discovery. Its development stemmed from systematic modifications of simpler piperidine-benzamide hybrids, which gained prominence in the 1990s due to their receptor-binding versatility. Notably, radioiodinated N-2-(4-piperidyl)ethyl benzamides demonstrated nanomolar affinity for sigma receptors in 1993, highlighting the pharmacological potential of benzamide-piperidine conjugates in neuroimaging and receptor targeting [7]. By the 2010s, the incorporation of N-methylation—exemplified in compounds like HJC0416—addressed metabolic stability and blood-brain barrier penetration challenges observed in earlier non-methylated analogs [8]. Parallel work on migraine therapeutics utilized similar N-methylpiperidine benzamides as 5-hydroxytryptamine 1F (5-HT1F) receptor agonists, underscoring the scaffold’s relevance in neurology [3]. This era also saw the scaffold repurposed for hypoxia-inducible factor 1 (HIF-1) pathway activation, reflecting a strategic shift toward oncology applications [4]. The hydrochloride salt form became prevalent to enhance solubility and crystallinity, facilitating both in vitro assays and preclinical formulation.
The molecular architecture of N-methyl-N-(piperidin-4-yl)benzamide hydrochloride integrates three critical pharmacophoric elements: a planar benzamide moiety, a sp³-hybridized piperidine ring, and a tertiary N-methylamino group. This hybrid exhibits conformational dynamism essential for receptor interaction.
Table 1: Key Structural Parameters from Crystallographic Analysis
Parameter | Value | Significance |
---|---|---|
C=O Bond Length | 1.231 Å | Characteristic of amide resonance |
N–H···Cl⁻ Distance | 2.906 Å | Salt bridge formation in solid state |
Piperidine-Benzene Dihedral | 31.63° | Optimal spatial separation for receptor docking |
Piperidine Puckering (q₂) | 0.035 Å | Chair conformation stability |
This scaffold’s versatility arises from its capacity to engage disparate receptor classes via subtle structural tuning. Key advancements include:
Table 2: Receptor Affinity Profiles of Scaffold Derivatives
Receptor Target | Derivative Structure | Affinity/Activity | Therapeutic Area |
---|---|---|---|
5-HT1F | Lasmiditan-like | IC₅₀ = 6 nM (binding) | Migraine [3] |
Sigma Receptor | Radioiodinated benzamide | Kᵢ = 1.4 nM | Neuroimaging [7] |
STAT3 | HJC0416 | IC₅₀ = 40 nM (AsPC1 cells) | Pancreatic cancer [8] |
HIF-1α | N-(piperidin-4-yl)benzamide variant | IC₅₀ = 0.13 μM (HepG2 cells) | Oncology [4] |
The scaffold’s success derives from its protean adaptability: the piperidine nitrogen serves as a hydrogen-bond acceptor or cationic center, the benzamide enables π-stacking or hydrophobic contacts, and N-methylation fine-tunes lipophilicity (cLogP ≈ 2.24) and metabolic resistance [8]. Future directions include exploiting its chiral centers for enantioselective receptor engagement and further prodrug derivatization to amplify tissue-specific delivery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: